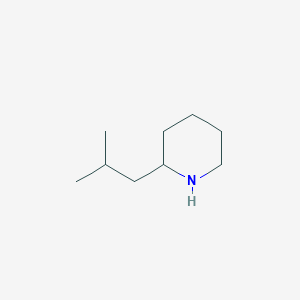

2-(2-Methylpropyl)piperidine

Overview

Description

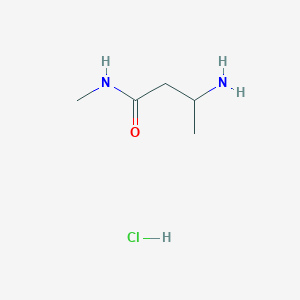

2-(2-Methylpropyl)piperidine, also known as 2-isobutylpiperidine hydrochloride, is a compound with the CAS Number: 14162-69-7 . It has a molecular weight of 177.72 .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H19N.ClH/c1-8(2)7-9-5-3-4-6-10-9;/h8-10H,3-7H2,1-2H3;1H .Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

This compound hydrochloride is a powder at room temperature . It has a melting point of 205-206 degrees Celsius .Scientific Research Applications

1. Anti-inflammatory and Immunosuppressive Properties

A novel piperidine compound, DTCM-glutarimide, derived from 2-(2-Methylpropyl)piperidine, has been investigated for its anti-inflammatory and immunosuppressive properties. This compound inhibits LPS-induced NO production in macrophages and has shown potential in suppressing graft rejection, indicating its possible application in transplant medicine and inflammatory diseases. The study demonstrated its ability to prolong graft survival in heart transplantation experiments in mice, highlighting its potential as an anti-inflammatory agent (Takeiri et al., 2011).

2. Role in Behavioral Regulation

Research has also explored the distribution of piperidine in the brain and its potential significance in behavior. Studies on the use of piperidine for treating psychiatric disorders have led to investigations into its mechanism of action. Piperidine has been found in human urine and mammalian brains, suggesting it may serve as an endogenous psychotropic agent potentially involved in the regulation of behavior (Abood et al., 1961).

3. Chemical Synthesis and Pharmaceutical Development

The synthesis of 1-(2-Methylpropyl)-4-(piperidin-1-yl)-1H-imidazoquinoline demonstrates the role of piperidine derivatives in chemical synthesis, contributing to the development of new pharmaceutical compounds. Such synthetic processes expand the range of available medicinal compounds, indicating the importance of piperidine derivatives in drug development (Qiong, 2007).

4. CO2 Absorption and Environmental Applications

Studies on the reaction between CO2 and functionalized piperidine derivatives, including those with this compound, have revealed insights into CO2 absorption characteristics. These findings have implications for environmental applications, such as carbon capture technologies (Robinson et al., 2011).

5. Corrosion Inhibition in Industrial Applications

Research into the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces has been conducted. This includes studies on the efficacy of different piperidine derivatives in preventing corrosion, which is vital for extending the lifespan of metal structures and components in various industries (Kaya et al., 2016).

Mechanism of Action

While the specific mechanism of action for 2-(2-Methylpropyl)piperidine is not mentioned in the search results, piperidine derivatives have been found to have various effects on cellular processes . For example, they can cause damage to mitochondrial membrane potential, leading to the release of cytochrome c from mitochondria to the cytoplasm . This can further lead to the activation of two caspase systems called caspase 3 and caspase 9 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the future, advances in synthetic transformations that enable the preparation of diverse, densely functionalized piperidines will enable the discovery of bioactive molecules in previously inaccessible chemical space .

Properties

IUPAC Name |

2-(2-methylpropyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)7-9-5-3-4-6-10-9/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMFNTCQUCUODA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

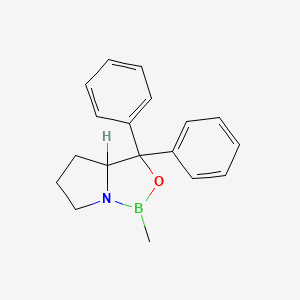

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(thiophen-2-yl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B3231955.png)

![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid](/img/structure/B3231964.png)

![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-](/img/structure/B3231967.png)

![4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B3232001.png)

![1-[2-(4-Chloroanilino)anilino]-3-fluoro-4,6-dinitrobenzene](/img/structure/B3232011.png)